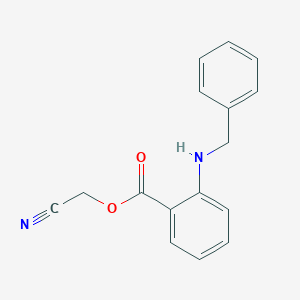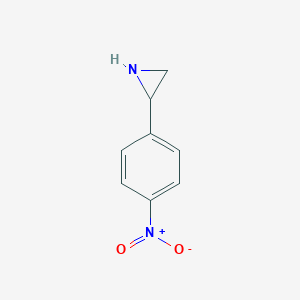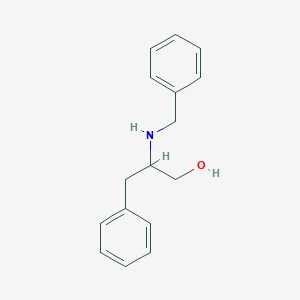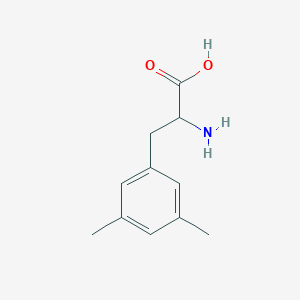
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide is a chemical compound with the molecular formula C16H26INOS. This compound is commonly used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide involves the inhibition of certain enzymes that are involved in the synthesis of various biological molecules. This inhibition leads to a decrease in the production of these molecules, which can have a significant impact on various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of various enzymes, the modulation of gene expression, and the regulation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific biological processes that are affected by these enzymes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide in scientific research. One potential direction is the development of new drugs that target the enzymes inhibited by this compound. Another direction is the study of the effects of this compound on various biological processes, which could lead to new insights into the mechanisms of these processes.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and mechanism of action. This compound has a wide range of applications in the development of new drugs and the study of various biological processes. While there are some limitations to its use, the future directions for this compound are promising, and it will likely continue to be an important tool for scientific research in the years to come.
Synthesemethoden
The synthesis of Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide involves the reaction of 2-(p-acetamidophenyl)thioethylamine with diethylmethylamine and iodomethane. The reaction takes place in anhydrous methanol at room temperature, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide is widely used in scientific research as a reagent for the synthesis of various compounds. This compound is also used in the development of new drugs and as a tool for studying the mechanism of action of various biological processes.
Eigenschaften
| 102571-35-7 | |
Molekularformel |
C15H25IN2OS |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H24N2OS.HI/c1-5-17(4,6-2)11-12-19-15-9-7-14(8-10-15)16-13(3)18;/h7-10H,5-6,11-12H2,1-4H3;1H |
InChI-Schlüssel |
IDRVTRIJGYFJBL-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-] |
Kanonische SMILES |
CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-] |
Synonyme |
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methyl-azanium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)







